Ivermectin B1a

Vue d'ensemble

Description

L’ivermectine est un agent antiparasitaire à large spectre appartenant à la classe des avermectines. Elle a été découverte pour la première fois en 1975 et utilisée initialement en médecine vétérinaire pour traiter les infections parasitaires chez le bétail. En 1987, elle a été approuvée pour une utilisation humaine et a depuis été utilisée pour traiter diverses infestations parasitaires, notamment l’onchocercose (cécité des rivières), la strongyloïdose et la gale .

Mécanisme D'action

L’ivermectine exerce ses effets en se liant de manière sélective et avec une forte affinité aux canaux ioniques chlorure régulés par le glutamate dans les cellules nerveuses et musculaires des invertébrés. Cette liaison augmente la perméabilité de la membrane cellulaire aux ions chlorure, ce qui conduit à une hyperpolarisation et à une paralysie du parasite. Chez les mammifères, l’ivermectine agit également comme un agoniste des récepteurs de l’acide gamma-aminobutyrique (GABA), bien que ses effets sur le système nerveux central soient limités en raison de la barrière hémato-encéphalique .

Analyse Biochimique

Biochemical Properties

Ivermectin B1a interacts with several biomolecules, primarily through binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding induces irreversible channel opening and very long-lasting hyperpolarization/depolarization of the neuron/muscle cell, thereby blocking further function .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been reported to have antiviral effects against RNA viruses such as Zika, dengue, yellow fever, West Nile, Hendra, Newcastle, Venezuelan equine encephalitis, chikungunya, Semliki Forest, Sindbis, Avian influenza A, Porcine Reproductive and Respiratory Syndrome, Human immunodeficiency virus type 1, and severe acute respiratory syndrome coronavirus 2 . It also shows antiviral effects against DNA viruses such as Equine herpes type 1, BK polyomavirus, pseudorabies, porcine circovirus 2, and bovine herpesvirus 1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It primarily exerts its effects by binding to glutamate-gated chloride channels, leading to an unrestricted passage of chloride ions into the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It has been reported that Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with long-lasting effect . The high lipid solubility of Ivermectin results in it being widely distributed throughout the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on beagle dogs showed that the oral administration of Ivermectin resulted in a peak plasma concentration occurring approximately 4 hours after dosing .

Metabolic Pathways

This compound is metabolized, both in vivo and in vitro, by C-hydroxylation and O-demethylation reactions catalyzed by P450 3A4 as the major enzyme, with a contribution of P450 3A5 and 2C9 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is suggested that P-gp (MDR1) transporter participates in Ivermectin efflux at low drug concentration with a slow transport rate . At higher concentrations, which saturate MDR1 (P-gp), MRP1, and to a lesser extent, MRP2 and MRP3 participate in Ivermectin transport across physiological barriers .

Subcellular Localization

It is known that Ivermectin’s primary target is glutamate-gated chloride channels, although it is also active against other invertebrate neurotransmitter receptors, including GABA-, histamine- and pH-sensitive chloride channels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’ivermectine est synthétisée à partir des produits de fermentation de la bactérie Streptomyces avermitilis. Les principaux composants de l’ivermectine sont la 22,23-dihydroavermectine B1a et la 22,23-dihydroavermectine B1b. La synthèse implique plusieurs étapes :

Protection des groupes hydroxyle : Les groupes hydroxyle en position 4’' et 5 de l’abamectine B2 sont protégés à l’aide de carbonate d’allyle.

Oxydation : Le groupe hydroxyle en position 23 de l’abamectine B2 est oxydé pour former un groupe céto carbonyle.

Formation d’hydrazone : Le groupe céto carbonyle en position 23 est converti en sulfonylhydrazone à l’aide d’une sulfonylhydrazine organique.

Méthodes de production industrielle

La production industrielle de l’ivermectine implique une fermentation à grande échelle de Streptomyces avermitilis, suivie de processus d’extraction et de purification. Le bouillon de fermentation est soumis à une extraction par solvant, et le produit brut est purifié à l’aide de techniques chromatographiques pour obtenir de l’ivermectine à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L’ivermectine subit diverses réactions chimiques, notamment :

Oxydation : L’ivermectine peut être oxydée pour former des dérivés cétoniques.

Réduction : Les réactions de réduction peuvent convertir les groupes cétoniques en groupes hydroxyle.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule d’ivermectine.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Solvants : Méthanol, éthanol, dichlorométhane.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’ivermectine, tels que les dérivés cétoniques et hydroxyle, qui peuvent être utilisés pour des modifications chimiques supplémentaires .

Applications de la recherche scientifique

L’ivermectine a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the potential of Ivermectin B1a as an anticancer agent. Research indicates that it exhibits significant anti-proliferative effects on various cancer cell lines.

Case Studies

- Colorectal Cancer : this compound was shown to dose-dependently inhibit the growth of colorectal cancer cells (SW480 and SW1116), leading to increased caspase-3/7 activity, which is indicative of apoptosis .

- HCT-116 Cells : In vitro studies revealed that treatment with this compound resulted in a marked decrease in cell viability and migration capacity, suggesting its potential as a microtubule-targeting agent for cancer therapy .

Antiparasitic Applications

This compound is widely recognized for its efficacy against various parasitic infections. It is particularly effective against nematodes and ectoparasites.

Clinical Uses

- Onchocerciasis : Ivermectin is the treatment of choice for river blindness caused by Onchocerca volvulus.

- Strongyloidiasis : It has also shown effectiveness against Strongyloides stercoralis infections.

Antiviral Properties

Emerging research suggests that this compound may possess antiviral properties against several viruses.

Case Studies

- SARS-CoV-2 : Preliminary studies indicated that Ivermectin could reduce viral load in vitro, although clinical efficacy remains under investigation due to mixed results from various trials .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

Pharmacokinetics Studies

Research conducted on Beagle dogs provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound, supporting its safe use in both veterinary and human medicine .

Summary Table of Applications

| Application | Mechanism of Action | Evidence/Case Studies |

|---|---|---|

| Anticancer | Enhances tubulin polymerization; induces apoptosis | Effective against HCT-116 cells; promotes caspase activity |

| Antiparasitic | Activates GABA receptors; causes paralysis in parasites | Effective against Onchocerciasis and Strongyloidiasis |

| Antiviral | Inhibits viral replication; interferes with cellular machinery | Potential efficacy against HIV and SARS-CoV-2 |

| Pharmacokinetics | Absorption and metabolism studies conducted in Beagle dogs | Supports safe therapeutic use |

Comparaison Avec Des Composés Similaires

Composés similaires

Avermectine B1a et B1b : Ce sont les principaux composants de l’ivermectine et ils partagent des propriétés antiparasitaires similaires.

Milbémycine : Une autre lactone macrocyclique ayant une activité antiparasitaire.

Moxidectine : Un dérivé de la milbémycine ayant un mode d’action similaire.

Unicité de l’ivermectine

L’ivermectine est unique en raison de son activité à large spectre contre un large éventail de parasites et de sa toxicité relativement faible chez les mammifères. Sa capacité à se lier de manière sélective aux canaux chlorure régulés par le glutamate chez les invertébrés la rend très efficace pour traiter les infections parasitaires tout en minimisant les effets indésirables chez l’homme et les animaux .

Activité Biologique

Ivermectin B1a, a derivative of the avermectin family, is well-known for its antiparasitic properties. Recent research has expanded its potential applications, revealing significant biological activities, particularly in anticancer and antiviral contexts. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

This compound exhibits a multifaceted mechanism of action, primarily through its interaction with various biological targets:

- Antiparasitic Activity : this compound binds to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death. This is particularly effective against nematodes and arthropods.

- Anticancer Properties : Recent studies have shown that this compound can inhibit cancer cell proliferation. For instance, a study indicated an IC50 value of 30 μM against HCT-116 colon cancer cells, demonstrating significant anti-proliferative effects and promoting apoptosis . The compound enhances tubulin polymerization, suggesting potential as a microtubule-targeting agent similar to paclitaxel .

- Antiviral Effects : Ivermectin has been shown to inhibit various viruses, including Zika virus and SARS-CoV-2. It disrupts the interaction between importin proteins and viral proteins, thereby preventing viral replication .

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its efficacy and safety profile:

- Absorption and Distribution : Following administration, this compound achieves peak plasma concentrations within hours. A study reported peak levels between 16 and 101 ng/mL after a single oral dose of 200 μg/kg in healthy volunteers .

- Metabolism : The compound undergoes extensive metabolism in the liver, with a half-life that varies based on the route of administration. Subcutaneous administration has shown promising results in maintaining therapeutic levels even in severe infections .

- Elimination : The drug is primarily excreted via feces, with minimal renal clearance observed.

Case Studies

Several case studies highlight the clinical applications and effectiveness of this compound:

- Disseminated Strongyloidiasis Treatment : A patient with disseminated strongyloidiasis was treated with high-dose subcutaneous Ivermectin (12 mg/day), resulting in improved clinical outcomes despite complications from severe sepsis. This case underscores the importance of dosage adjustments based on individual pharmacokinetic responses .

- Cancer Treatment : In vitro studies demonstrated that this compound significantly induced apoptosis in HCT-116 cells and inhibited their migration capacity. The compound's ability to enhance tubulin polymerization positions it as a candidate for further research in cancer therapeutics .

Research Findings

Recent research findings emphasize the versatility and potential of this compound:

Propriétés

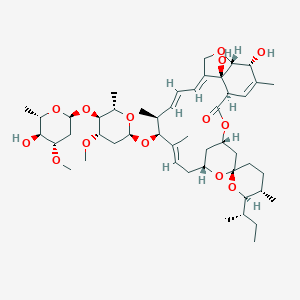

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023181 | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71827-03-7, 70288-86-7, 70161-11-4 | |

| Record name | Ivermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivermectin B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ivermectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVERMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.